molecular formula C19H20O4 B1292279 3-Acetoxy-4'-butoxybenzophenone CAS No. 890100-04-6

3-Acetoxy-4'-butoxybenzophenone

Cat. No.: B1292279
CAS No.: 890100-04-6
M. Wt: 312.4 g/mol
InChI Key: SQYSJOCYZOJXKK-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-butoxybenzophenone is a chemical compound with the molecular formula C19H20O4. It is used in various fields of scientific research and has the potential for new discoveries and breakthroughs. This compound is known for its unique structure, which includes an acetoxy group and a butoxy group attached to a benzophenone core.

Preparation Methods

The preparation of 3-Acetoxy-4’-butoxybenzophenone involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst under mild and functional group-tolerant conditions. The reagents used in this process include organoboron compounds and palladium catalysts .

Chemical Reactions Analysis

3-Acetoxy-4’-butoxybenzophenone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc powder . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-methyl acetophenone with potassium permanganate can yield 4-acetylbenzoic acid .

Scientific Research Applications

3-Acetoxy-4’-butoxybenzophenone has a wide range of scientific research applications. It is used in chemistry for molecular structure analysis and in biology for studying molecular interactionsAdditionally, this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-butoxybenzophenone involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

3-Acetoxy-4’-butoxybenzophenone can be compared with other similar compounds, such as 4-Acetoxy-4’-butoxybenzophenone. While both compounds share a similar core structure, the position of the acetoxy group differs, leading to variations in their chemical properties and reactivity. This uniqueness makes 3-Acetoxy-4’-butoxybenzophenone valuable for specific applications where its particular structure is advantageous.

Properties

IUPAC Name

[3-(4-butoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-4-12-22-17-10-8-15(9-11-17)19(21)16-6-5-7-18(13-16)23-14(2)20/h5-11,13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYSJOCYZOJXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641655
Record name 3-(4-Butoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-04-6
Record name Methanone, [3-(acetyloxy)phenyl](4-butoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Butoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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